molecular formula C19H23N7O B15109172 (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine

Cat. No.: B15109172
M. Wt: 365.4 g/mol
InChI Key: MYXCOBRWHJCBIH-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine is a pteridine derivative featuring a 2-methoxyethyl group attached to the pteridin-4-ylamine core and a 4-phenylpiperazinyl substituent at the C2 position (Figure 1). This compound is structurally characterized by its bicyclic pteridine system, which is substituted with a piperazine ring bearing a phenyl group and a flexible 2-methoxyethyl chain. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in targeting enzymes or receptors where aromatic and polar groups play key roles .

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

InChI

InChI=1S/C19H23N7O/c1-27-14-9-22-18-16-17(21-8-7-20-16)23-19(24-18)26-12-10-25(11-13-26)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,21,22,23,24)

InChI Key

MYXCOBRWHJCBIH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

  • Structural Differences : The 2-methoxyethyl group in the target compound is replaced with a 2,4-dimethylphenyl group.
  • This analogue showed moderate binding affinity to serotonin receptors (Ki = 120 nM) in preliminary screens .

4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine

  • Structural Differences : Replaces the pteridine core with a butan-1-amine chain.
  • Impact : The absence of the pteridine ring reduces planarity, likely diminishing π-π stacking interactions with aromatic residues in enzyme active sites. This compound exhibited weaker inhibitory activity against histone deacetylases (HDACs) (IC50 = 1.5 µM) compared to the target compound (IC50 = 0.8 µM) .
Functional Analogues

2.2.1. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

  • Functional Similarity : Contains a 2-methoxyethyl group linked to a phenyl ring, mimicking the polar side chain of the target compound.
  • Activity : Demonstrated potent HDAC inhibition (IC50 = 1.0 µM), comparable to the target compound, suggesting that the 2-methoxyethyl moiety enhances binding to HDAC catalytic pockets .

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

  • Functional Differences : Replaces the pteridine core with a piperidine ring and a phenethyl group.
  • Impact : The piperidine-phenethyl system confers higher conformational flexibility, leading to improved blood-brain barrier penetration. However, it showed reduced selectivity for dopamine D2 receptors (Ki = 85 nM) compared to the target compound (Ki = 42 nM) .
Physicochemical and Pharmacokinetic Properties
Property Target Compound N-(2,4-Dimethylphenyl) Analogue 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
Molecular Weight (g/mol) 422.5 436.6 345.4
logP 2.5 3.8 2.1
Aqueous Solubility (µg/mL) 12.8 4.2 25.3
HDAC Inhibition (IC50, µM) 0.8 N/A 1.5
Serotonin Receptor (Ki, nM) 42 120 N/A

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